REACTION_CXSMILES
|
[Al+3].[Cl-:2].[Cl-:3].[Cl-].[C:5]1(=[O:12])[O:11][C:9](=[O:10])[CH2:8][C:6]1=[CH2:7].[CH3:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18]>C1C(Cl)=CC=C(Cl)C=1>[CH2:7]=[C:6]([CH2:8][C:9](=[O:10])[C:15]1[CH:14]=[CH:13][C:18]([Cl:2])=[C:17]([Cl:3])[CH:16]=1)[C:5]([OH:11])=[O:12] |f:0.1.2.3|
|
Name
|
|
Quantity
|
53 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C1(C(=C)CC(=O)O1)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1=CC(=CC=C1Cl)Cl
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
After stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
and then inverse quenched with cold water/37% hydrochloric acid (100 mL/100 mL)
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature below 30° C
|
Type
|
CUSTOM
|
Details
|
the quenched reaction for 15 min.
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
FILTRATION
|
Details
|
The product was filtered
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven
|
Type
|
CUSTOM
|
Details
|
to give the crude unsaturated-
|
Type
|
CUSTOM
|
Details
|
ketoacid as a colourless solid, 36 g, recrystallization from diethyl ether
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C=C(C(=O)O)CC(C1=CC(=C(C=C1)Cl)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22 g | |
YIELD: PERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |